molecular formula C11H16O3 B1346852 1,3,5-Trimethoxy-2,4-dimethyl-benzene

1,3,5-Trimethoxy-2,4-dimethyl-benzene

Cat. No.: B1346852
M. Wt: 196.24 g/mol
InChI Key: VLVWZVVKXPHMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-Trimethoxy-2,4-dimethyl-benzene is a polysubstituted benzene derivative featuring three methoxy (-OCH₃) groups at the 1, 3, and 5 positions and two methyl (-CH₃) groups at the 2 and 4 positions. Its molecular symmetry and substituent arrangement confer unique physicochemical properties, including enhanced polarity due to the electron-withdrawing methoxy groups and steric effects from the methyl groups.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

1,3,5-trimethoxy-2,4-dimethylbenzene

InChI

InChI=1S/C11H16O3/c1-7-9(12-3)6-10(13-4)8(2)11(7)14-5/h6H,1-5H3

InChI Key

VLVWZVVKXPHMMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1OC)OC)C)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 1,3,5-Trimethoxy-2,4-dimethyl-benzene with key analogs, focusing on substituent patterns, polarity, and applications:

Compound Name Substituents CAS Number Molecular Weight (g/mol) Dipole Moment (Debye) Solubility Key Applications/Properties
This compound 1,3,5-OCH₃; 2,4-CH₃ Not found ~212.24 High (polar methoxy) Low water solubility Potential synthetic intermediate, supramolecular host
1-Methoxy-2,3,5-trimethylbenzene 1-OCH₃; 2,3,5-CH₃ 20469-61-8 ~166.22 Moderate Organic solvents Organic synthesis, fragrance precursor
1-Ethyl-2,4-dimethylbenzene 1-C₂H₅; 2,4-CH₃ 874-41-9 ~148.24 Low (alkyl-dominated) Hydrophobic Ignitable liquid residues, solvents
1,2,4-Trimethylbenzene 1,2,4-CH₃ 95-63-6 ~120.19 Small dipole Low water solubility Industrial solvent, VOC biomarker
1,2,4,5-Tetramethylbenzene 1,2,4,5-CH₃ 95-93-2 ~134.22 Nonpolar Insoluble High symmetry, stable crystalline structure

Key Differences in Properties

Polarity and Reactivity: The target compound exhibits higher polarity due to three methoxy groups, which are electron-withdrawing and capable of hydrogen bonding. This contrasts with alkyl-substituted analogs like 1-Ethyl-2,4-dimethylbenzene, which are nonpolar and hydrophobic . 1-Methoxy-2,3,5-trimethylbenzene has a single methoxy group, resulting in moderate polarity and solubility in organic solvents .

Symmetry and Crystallinity :

  • Compounds with symmetric substitution (e.g., 1,2,4,5-Tetramethylbenzene) display high crystallinity and stability . The target compound’s pseudo-symmetrical arrangement may similarly influence its packing efficiency, as seen in calixarene analogs .

Applications :

  • Alkyl-substituted benzenes (e.g., 1-Ethyl-2,4-dimethylbenzene) are prevalent in ignitable liquids and industrial solvents due to their hydrophobicity .
  • Methoxy-rich compounds like the target are more likely to serve as intermediates in pharmaceuticals or ligands in coordination chemistry.

Research Findings and Implications

  • Polarity Classification : categorizes 1,2,4-trimethylbenzene as a polar VOC with a small dipole moment, whereas the target compound’s three methoxy groups would place it in the "large dipole moment" class, akin to hexanal or heptanal .
  • Synthetic Utility : Methoxy-substituted benzenes are common precursors in drug synthesis (e.g., caffeic acid derivatives in ). The target compound’s multiple methoxy groups could enhance its reactivity in electrophilic substitutions.
  • Environmental and Industrial Relevance : Alkylated benzenes like 1-Ethyl-2,4-dimethylbenzene are markers for wildfire debris cross-contamination, highlighting their persistence in environmental matrices .

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